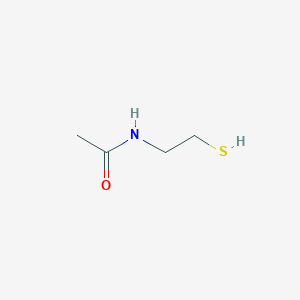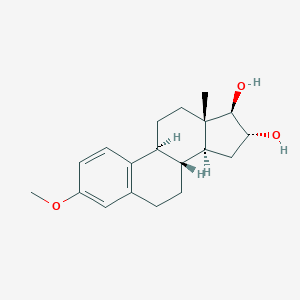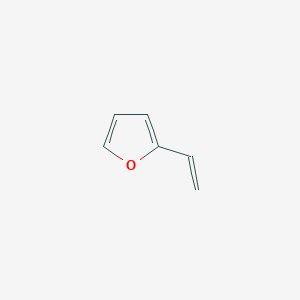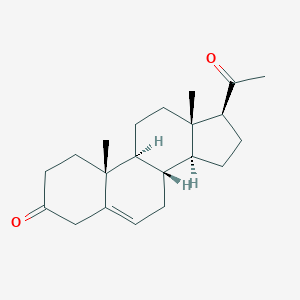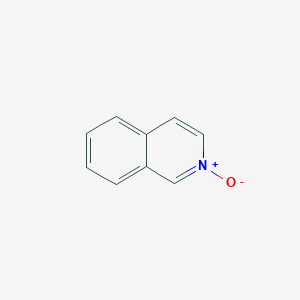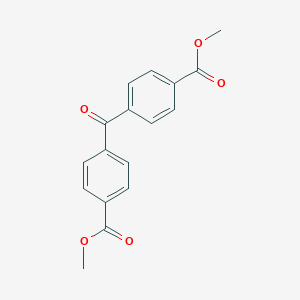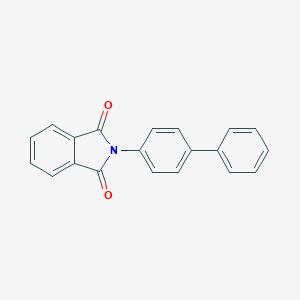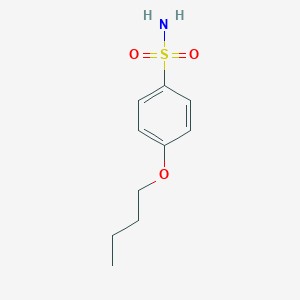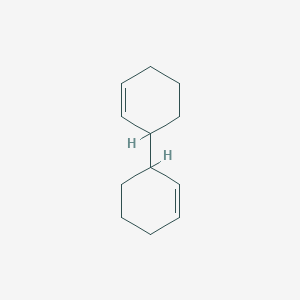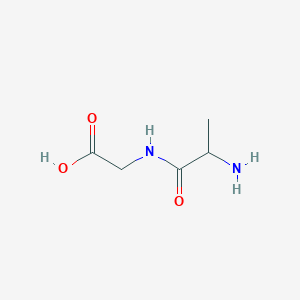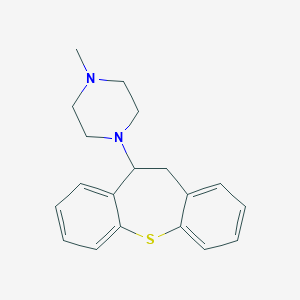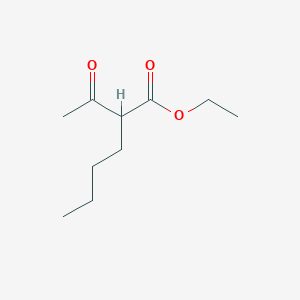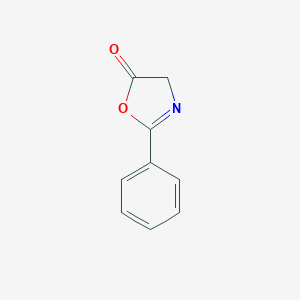![molecular formula C22H21NO2 B074007 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- CAS No. 802-49-3](/img/structure/B74007.png)
1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl-, also known as MPA, is a chemical compound that belongs to the family of aromatic ketones. It is widely used in scientific research due to its unique properties and potential applications in various fields.
Mechanism Of Action
1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- is a fluorescent molecule that can bind to proteins and nucleic acids through non-covalent interactions. The binding of 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- to these biomolecules can induce changes in their conformation and function, which can be detected through changes in fluorescence intensity and wavelength. The mechanism of action of 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from an excited state donor molecule to an acceptor molecule through dipole-dipole interactions.
Biochemical And Physiological Effects
1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- has been shown to have minimal toxicity and low reactivity towards biological molecules, making it a suitable tool for biochemical and physiological studies. The binding of 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- to proteins and nucleic acids can induce changes in their conformation and function, which can be used to study their structure and function. Additionally, 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- has been shown to have antioxidant and anti-inflammatory properties, which can be useful in the development of new drugs for the treatment of various diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- in lab experiments include its high sensitivity and selectivity for biomolecules, low toxicity and reactivity towards biological molecules, and its potential applications in various fields. However, the limitations of using 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- in lab experiments include its relatively high cost and the need for specialized equipment for fluorescence detection.
Future Directions
There are several future directions for research on 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl-, including the development of new synthesis methods for improved yields and purity, the exploration of new applications in the fields of materials science and biotechnology, and the development of new drugs for the treatment of various diseases. Additionally, the use of 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- in combination with other fluorescent probes and imaging techniques can provide new insights into the structure and function of biomolecules.
Synthesis Methods
The synthesis of 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- can be achieved through a multi-step process that involves the reaction of 4-methoxyaniline with benzophenone in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction with propanoyl chloride to yield 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl-. The purity of the final product can be improved through recrystallization and purification techniques.
Scientific Research Applications
1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- has been extensively used in scientific research due to its unique properties and potential applications in various fields. It is commonly used as a fluorescent probe for the detection of proteins and nucleic acids. 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- has also been used as a building block for the synthesis of various organic compounds, such as dyes, pharmaceuticals, and agrochemicals. Additionally, 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- has shown promising results in the development of new materials for electronic and optical applications.
properties
CAS RN |
802-49-3 |
|---|---|
Product Name |
1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- |
Molecular Formula |
C22H21NO2 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-(4-methoxyanilino)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C22H21NO2/c1-25-20-14-12-19(13-15-20)23-21(17-8-4-2-5-9-17)16-22(24)18-10-6-3-7-11-18/h2-15,21,23H,16H2,1H3 |
InChI Key |
RSHMLORPKHFOAZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)NC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



